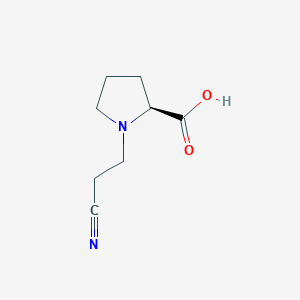

L-Proline, 1-(2-cyanoethyl)-

CAS No.:

Cat. No.: VC15752836

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O2 |

|---|---|

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | (2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m0/s1 |

| Standard InChI Key | WNTANCZONMQZGC-ZETCQYMHSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)CCC#N)C(=O)O |

| Canonical SMILES | C1CC(N(C1)CCC#N)C(=O)O |

Introduction

Chemical Identity and Structural Features

L-Proline, 1-(2-cyanoethyl)-, formally known as (2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid, belongs to the class of N-alkylated proline derivatives. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol. The compound retains the pyrrolidine ring of L-proline but incorporates a cyanoethyl group (-CH₂CH₂CN) at the nitrogen position, introducing both steric and electronic modifications.

Key Structural Attributes

-

IUPAC Name: (2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid

-

Canonical SMILES: C1CC@HC(=O)O (L-configuration)

-

Isomeric SMILES: C1CC@@HC(=O)O (D-configuration)

-

PubChem CID: 45115967 (D-enantiomer)

The cyano group’s electron-withdrawing nature enhances the compound’s reactivity, particularly in nucleophilic substitutions, while the pyrrolidine ring maintains conformational rigidity critical for interactions in biological systems. Comparative analysis with unmodified L-proline (C₅H₉NO₂, MW 115.13 g/mol) highlights significant alterations in polarity and hydrogen-bonding capacity, which influence solubility and pharmacokinetic properties .

Synthesis and Reaction Pathways

The synthesis of L-proline, 1-(2-cyanoethyl)-, follows strategies analogous to those used for D-proline derivatives and related N-acylated proline compounds. A representative approach involves:

Step 1: N-Acylation of L-Proline

L-Proline reacts with 2-cyanoethyl chloride or a similar electrophilic agent in a polar aprotic solvent such as tetrahydrofuran (THF). For example, in the synthesis of the structurally related 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, L-proline undergoes N-acylation with chloroacetyl chloride under refluxing THF to achieve 81% yield within 2 hours . Substituting chloroacetyl chloride with 2-cyanoethyl bromide would theoretically yield the target compound, though reaction conditions (e.g., temperature, stoichiometry) require optimization.

Step 2: Functional Group Interconversion

The carboxylic acid moiety of the N-acylated intermediate can be further modified. For instance, converting the acid to an amide followed by dehydration with trifluoroacetic anhydride (TFAA) yields the corresponding nitrile . This two-step process, demonstrated in the synthesis of pyrrolidine-2-carbonitrile derivatives, achieves an 83% yield from the amide intermediate .

Critical Reaction Parameters

-

Temperature: Reflux conditions (~66°C for THF) to accelerate acylation .

-

Catalysts: Base additives (e.g., triethylamine) to neutralize HCl byproducts.

Structural Characterization and Spectral Data

While direct spectral data for L-proline, 1-(2-cyanoethyl)-, are unavailable, insights can be extrapolated from its D-enantiomer and parent compounds:

NMR Spectroscopy

-

¹H NMR: Expected signals include:

-

¹³C NMR:

Mass Spectrometry

-

ESI-MS: Predicted molecular ion peak at m/z 168.19 [M+H]⁺.

Comparative Data for L-Proline (Unmodified)

| Parameter | L-Proline | L-Proline, 1-(2-cyanoethyl)- |

|---|---|---|

| Molecular Formula | C₅H₉NO₂ | C₈H₁₂N₂O₂ |

| Molecular Weight | 115.13 g/mol | 168.19 g/mol |

| Melting Point | 228°C | Not reported |

| Solubility (H₂O) | Highly soluble | Moderate |

Applications in Medicinal Chemistry and Catalysis

Drug Design and Enzyme Inhibition

The cyanoethyl group enhances binding affinity to enzymatic active sites, particularly in proteases and kinases. For example, D-proline derivatives exhibit improved inhibition of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes therapies . The L-enantiomer may similarly serve as a scaffold for designing transition-state analogs or allosteric modulators.

Organocatalysis

Proline derivatives are widely employed in asymmetric catalysis. The Basu-proline catalyst, a Zr-based metal-organic framework modified with L-proline, demonstrates high efficiency in multicomponent reactions (e.g., synthesis of dihydropyrano[3,2-c]chromenes) . Introducing a cyanoethyl group could further tune the catalyst’s hydrophobicity and electronic profile, potentially improving enantioselectivity.

Stability and Functionalization

The compound’s stability under physiological conditions (pH 7.4, 298K) and compatibility with further functionalization (e.g., esterification, amidation) make it a versatile intermediate for prodrug development .

Research Gaps and Future Directions

Despite its promise, critical gaps persist:

-

Enantiomer-Specific Data: Most studies focus on D-proline derivatives; the L-enantiomer’s biological activity remains underexplored.

-

In Vivo Pharmacokinetics: Absorption, distribution, and toxicity profiles require validation.

-

Catalytic Mechanisms: The role of the cyanoethyl group in transition-metal complexes or organocatalysts needs mechanistic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume